molecular formula C20H17NO3 B8544240 2-[Phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole

2-[Phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole

Cat. No. B8544240
M. Wt: 319.4 g/mol
InChI Key: LDIZQBWAXBLCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04543361

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aroylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanoylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[NH:10][C:11]([C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]3[O:21][CH2:22][O:23][C:17]=3[CH:16]=2)=[CH:12][CH:13]=1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[H-].[Na+].[C:27]([O:31][C:32](=O)[O:33]C(C)(C)C)([CH3:30])([CH3:29])[CH3:28]>CN(C)C=O>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:9]1.[C:27]([O:31][C:32]([N:10]1[C:11]([C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]3[O:21][CH2:22][O:23][C:17]=3[CH:16]=2)=[CH:12][CH:13]=[C:9]1[CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:33])([CH3:30])([CH3:29])[CH3:28] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)C=1NC(=CC1)C(C1=CC2=C(C=C1)OCO2)=O
Step Two
Name
aroylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkanoylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 60°-70° for 1-3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After purification and crystallization of methods

Outcomes

Product
Details
Reaction Time
2 (± 1) h
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1C(C1=CC2=C(C=C1)OCO2)=O)CCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04543361

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aroylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanoylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[NH:10][C:11]([C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]3[O:21][CH2:22][O:23][C:17]=3[CH:16]=2)=[CH:12][CH:13]=1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[H-].[Na+].[C:27]([O:31][C:32](=O)[O:33]C(C)(C)C)([CH3:30])([CH3:29])[CH3:28]>CN(C)C=O>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:9]1.[C:27]([O:31][C:32]([N:10]1[C:11]([C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]3[O:21][CH2:22][O:23][C:17]=3[CH:16]=2)=[CH:12][CH:13]=[C:9]1[CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:33])([CH3:30])([CH3:29])[CH3:28] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)C=1NC(=CC1)C(C1=CC2=C(C=C1)OCO2)=O
Step Two
Name
aroylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkanoylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 60°-70° for 1-3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After purification and crystallization of methods

Outcomes

Product
Details
Reaction Time
2 (± 1) h
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1C(C1=CC2=C(C=C1)OCO2)=O)CCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04543361

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aroylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkanoylchloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[NH:10][C:11]([C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]3[O:21][CH2:22][O:23][C:17]=3[CH:16]=2)=[CH:12][CH:13]=1)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[H-].[Na+].[C:27]([O:31][C:32](=O)[O:33]C(C)(C)C)([CH3:30])([CH3:29])[CH3:28]>CN(C)C=O>[NH:10]1[CH:11]=[CH:12][CH:13]=[CH:9]1.[C:27]([O:31][C:32]([N:10]1[C:11]([C:14](=[O:24])[C:15]2[CH:20]=[CH:19][C:18]3[O:21][CH2:22][O:23][C:17]=3[CH:16]=2)=[CH:12][CH:13]=[C:9]1[CH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:33])([CH3:30])([CH3:29])[CH3:28] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC1=CC=CC=C1)C=1NC(=CC1)C(C1=CC2=C(C=C1)OCO2)=O
Step Two
Name
aroylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkanoylchloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkylchloroformate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at 60°-70° for 1-3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After purification and crystallization of methods

Outcomes

Product
Details
Reaction Time
2 (± 1) h
Name
Type
product
Smiles
N1C=CC=C1
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1C(C1=CC2=C(C=C1)OCO2)=O)CCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.